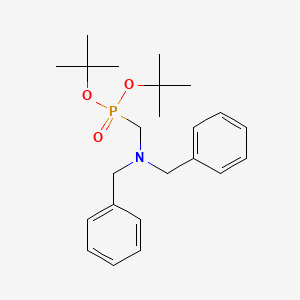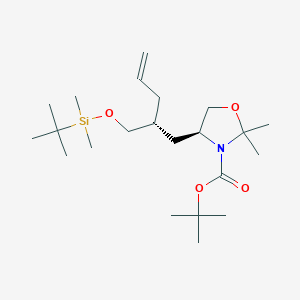
tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Descripción general
Descripción
Tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (TBAI) is a small molecule that has recently been of interest in the scientific community due to its potential applications in various fields. It has been studied for its ability to act as a building block for drug design, its ability to interact with proteins, and its ability to be used in various biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
Tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate has been studied for its potential applications in various fields. It has been studied for its ability to act as a building block for drug design, its ability to interact with proteins, and its ability to be used in various biochemical and physiological experiments. In particular, tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate has been studied for its potential use in the development of drugs that target specific proteins, as well as its potential use in the study of enzyme and receptor activity in cells.
Mecanismo De Acción
Tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate has been found to interact with proteins in a variety of ways. It has been shown to bind to the active site of certain proteins, which can then be used to modulate their activity. It can also act as an inhibitor of certain enzymes, which can be used to study their activity in cells. Additionally, tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate has been found to interact with certain receptors, which can be used to study their activity as well.
Biochemical and Physiological Effects
tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to act as an inhibitor of certain enzymes, which can be used to study their activity in cells. It has also been found to interact with certain receptors, which can be used to study their activity as well. Additionally, tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate has been found to have an effect on the expression of certain genes, which can be used to study gene regulation in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate has several advantages and limitations when used in lab experiments. One advantage is that it is a small molecule, so it can be easily manipulated and used in various experiments. Additionally, it has been found to interact with proteins in a variety of ways, which makes it useful for studying enzyme and receptor activity. However, it has also been found to have certain limitations, such as its ability to bind to certain proteins in a non-specific manner, which can lead to false positives in experiments.
Direcciones Futuras
The potential future directions for tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate are numerous. It could be used to further study enzyme and receptor activity in cells, as well as its potential use in the development of drugs that target specific proteins. Additionally, it could be used to study gene regulation in cells, as well as its potential use in the study of other biochemical and physiological processes. Finally, it could be used to design new molecules with specific properties, such as drug delivery systems or other types of materials.
Propiedades
IUPAC Name |
tert-butyl 4-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-10-6-4-5-7-11(10)12(15)9-16/h4-7,12H,8-9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVRIGBITJSZJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732524 | |
| Record name | tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1145753-88-3 | |
| Record name | tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-7,8,9,10-tetrahydro-6H-pyrido[3',2':4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B1508011.png)


![1,3-Dimethyl-1H-thieno[2,3-c]pyrazole](/img/structure/B1508023.png)
![2-(1,3-Dioxoisoindolin-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile](/img/structure/B1508026.png)

![10-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine](/img/structure/B1508034.png)

![Chlorocarbonylhydrido[4,5-bis-(di-i-propylphosphinomethyl)acridine]ruthenium(II), 98%](/img/structure/B1508046.png)



